![molecular formula C13H15NO4S B2744946 (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid CAS No. 309733-71-9](/img/structure/B2744946.png)
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid is a compound that features a pyrrolidine ring attached to a phenyl group via a sulfonyl linkage, with an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized through various methods, including the reaction of 1,4-diketones with ammonia or primary amines.
Sulfonylation: The pyrrolidine ring is then sulfonylated using sulfonyl chlorides under basic conditions to form the pyrrolidin-1-ylsulfonyl derivative.
Coupling with Phenyl Group: The sulfonylated pyrrolidine is coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Introduction of Acrylic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolidine-2-ones.
Sulfonyl Derivatives: Compounds with sulfonyl groups attached to aromatic rings.
Uniqueness
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid is unique due to its combination of a pyrrolidine ring, sulfonyl group, and acrylic acid moiety, which imparts specific chemical and biological properties .
Biologische Aktivität
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid, with the molecular formula C13H15NO4S and CAS number 309733-71-9, is a compound that has attracted significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring linked to a phenyl group via a sulfonyl group , along with an acrylic acid moiety . This unique structure contributes to its diverse biological activities and potential therapeutic applications. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C13H15NO4S |
Molar Mass | 281.33 g/mol |
Density | 1.388 g/cm³ |
pKa | 4.16 |
Anti-inflammatory Properties
Initial studies suggest that this compound may exhibit anti-inflammatory effects. It is believed to interact with various proteins involved in inflammatory responses and pain signaling pathways, potentially modulating these processes effectively .
The mechanism of action appears to involve the inhibition of specific enzymes or receptors associated with inflammation. Research indicates that the compound may act as an enzyme inhibitor, which could lead to reduced synthesis of pro-inflammatory mediators .
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the compound’s efficacy against inflammatory cytokines in cultured cells, demonstrating a significant reduction in cytokine production at varying concentrations .
- Another investigation highlighted its potential as an analgesic agent by assessing pain response in animal models, showing promising results in reducing pain indicators .
- Comparative Studies :
Potential Applications
Given its biological activity, this compound could serve as a lead compound for developing new anti-inflammatory drugs or other therapeutic agents targeting specific molecular pathways involved in inflammation and pain modulation .
Future Research Directions
Ongoing research aims to further elucidate the precise mechanisms by which this compound exerts its effects. Future studies should focus on:
- Detailed interaction studies : Understanding how this compound interacts at the molecular level with its biological targets.
- In vivo studies : Evaluating its efficacy and safety in animal models to assess therapeutic potential before clinical trials.
- Structure-activity relationship (SAR) studies : Exploring modifications of the compound to enhance its biological activity and reduce potential side effects.
Eigenschaften
IUPAC Name |
(E)-3-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-13(16)8-5-11-3-6-12(7-4-11)19(17,18)14-9-1-2-10-14/h3-8H,1-2,9-10H2,(H,15,16)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVXYJIQQRXSEG-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.